Mesuagenin A

Description

Properties

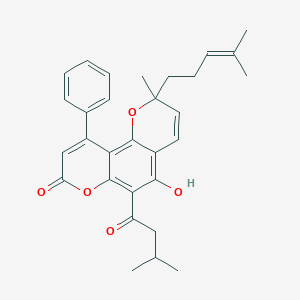

Molecular Formula |

C30H32O5 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

5-hydroxy-2-methyl-6-(3-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |

InChI |

InChI=1S/C30H32O5/c1-18(2)10-9-14-30(5)15-13-21-27(33)26(23(31)16-19(3)4)29-25(28(21)35-30)22(17-24(32)34-29)20-11-7-6-8-12-20/h6-8,10-13,15,17,19,33H,9,14,16H2,1-5H3 |

InChI Key |

STYQYOHXCPHKKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Partitioning

Fresh bark is dried, powdered, and subjected to sequential solvent extraction using hexane, ethyl acetate, and methanol. The hexane extract exhibits the highest yield of 4-phenylcoumarins, including this compound. Polar solvents like methanol recover glycosylated derivatives but show lower target compound concentration.

Table 1: Extraction Efficiency of this compound from Mesua kunstleri Bark

| Solvent | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|

| Hexane | 12.7 ± 1.4 | 89.2 |

| Ethyl Acetate | 8.9 ± 0.9 | 76.5 |

| Methanol | 3.2 ± 0.3 | 62.1 |

Chromatographic Purification

The hexane extract undergoes column chromatography (CC) over silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 7:3 hexane:ethyl acetate, identified by TLC (Rf = 0.43). Further purification via preparative HPLC (C18 column, acetonitrile:water, 75:25) achieves >95% purity.

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes are explored to address supply limitations. The compound’s pyrano[2,3-f]chromen-8-one core and 3-methylbutanoyl side chain pose synthetic challenges.

Coumarin Core Construction

The coumarin scaffold is synthesized via Pechmann condensation using resorcinol and β-keto esters. For this compound, ethyl acetoacetate and resorcinol react in concentrated H₂SO₄ at 0°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent C-6 acylation with 3-methylbutanoyl chloride under Friedel-Crafts conditions introduces the side chain.

Functionalization of the Pyran Ring

The pyran ring is constructed through cyclization of prenylated intermediates. Treatment of 8-prenyl-7-hydroxycoumarin with BF₃·Et₂O induces cyclization, forming the pyrano[2,3-f]chromen-8-one system. Stereoselective addition of the 4-methylpent-3-enyl group remains problematic, with Wittig reactions yielding a 65:35 diastereomeric mixture.

Analytical Characterization and Validation

Structural Elucidation

1H-NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 6.82 (s, H-5), 5.32 (t, J = 7.1 Hz, H-3″), and 1.98 (s, 3-methylbutanoyl). 13C-NMR confirms 30 carbons, including a ketone at δ 207.3 (C-6). High-resolution MS (HRMS-ESI) gives [M+H]+ at m/z 473.2178 (calc. 473.2174).

Purity Assessment

Quantitative analysis uses HPLC-DAD (λ = 254 nm) with a linear calibration curve (R² = 0.999) between 1–100 μg/mL. Residual solvents are monitored via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Optimization Strategies

Natural Extraction Limitations

Chemical Reactions Analysis

Types of Reactions: MESUAGENIN A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Neuroprotective Properties

Mesuagenin A has demonstrated neuroprotective effects, particularly in the context of oxidative stress-induced neuronal damage. Research indicates that it can mitigate hydrogen peroxide-induced apoptosis in neuronal cells. The compound enhances cell viability by increasing intracellular glutathione levels and modulating apoptotic signaling pathways, including the Bcl-2 family and caspase activation. This suggests its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in NG108-15 Cells

- Objective : To evaluate the protective effects of this compound against oxidative stress.

- Method : NG108-15 neuronal cells were treated with hydrogen peroxide in the presence of this compound.

- Results : Increased cell viability was observed, along with a reduction in apoptotic markers such as nuclear shrinkage and chromatin condensation .

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive disorders. This compound has shown significant inhibitory effects on acetylcholinesterase, making it a candidate for developing treatments for Alzheimer's disease.

Research Findings

- IC50 Value : this compound exhibited an IC50 value of 0.7 µM, indicating potent inhibitory activity against acetylcholinesterase .

- Mechanism : The compound interacts with the active site of acetylcholinesterase, stabilizing the enzyme-inhibitor complex through hydrogen bonds and π-π stacking interactions with key amino acids .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, showing potential as a dual inhibitor of 5-lipoxygenase and cyclooxygenase-2 enzymes. These enzymes are critical in inflammatory pathways, and their inhibition can lead to reduced inflammation-related disorders.

Case Study: In Vitro and In Vivo Studies

- Objective : To assess the anti-inflammatory activity of this compound.

- Method : The compound was tested using carrageenan-induced paw edema models.

- Results : Significant reductions in edema were observed, with this compound demonstrating considerable inhibitory activity against both 5-lipoxygenase and cyclooxygenase-2 enzymes .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may play a role in preventing cellular damage associated with various diseases.

Research Insights

- Studies have shown that this compound can enhance cellular antioxidant defenses, thereby protecting against oxidative damage in neuronal cells .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neurodegenerative Diseases : As a neuroprotective agent and acetylcholinesterase inhibitor.

- Inflammatory Disorders : As a dual enzyme inhibitor to manage inflammation.

- Oxidative Stress-related Conditions : By enhancing antioxidant defenses.

Mechanism of Action

The mechanism of action of MESUAGENIN A involves several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Neuroprotective Activity: this compound protects neurons from apoptosis by modulating the intrinsic apoptotic pathway, involving proteins like Bcl-2 and caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mesuagenin B, D, and Related 4-Phenylcoumarins

Mesuagenin A shares structural and functional similarities with other 4-phenylcoumarins isolated from Mesua species:

- Structural Insights :

- Mesuagenin B’s superior AChE inhibition (vs. A and D) correlates with substituent variations (e.g., hydroxyl or acyl groups) enhancing target interaction .

- Mesuagenin C (from M. kunstleri) diverges functionally, showing neuroprotective rather than AChE-inhibitory effects. Its C-6 and C-8 substituents may facilitate mitochondrial apoptosis modulation .

Comparison with Non-Mesua Coumarins

Coumarins from other plants exhibit varied bioactivities:

- Functional Contrasts: EGCG, a flavonoid, outperforms mesuagenin C in neuroprotection (e.g., 85% vs. 78.99% cell viability at 50 μM) but lacks AChE inhibition . Scopoletin and decursinol, though structurally distinct, highlight this compound’s potency in AChE targeting .

Mechanistic and Functional Comparisons

AChE Inhibition vs. Neuroprotection

- This compound vs. B : Both inhibit AChE, but mesuagenin B’s lower IC50 suggests enhanced binding to the enzyme’s catalytic site. Molecular docking studies propose that mesuagenin B’s C-8 acyl group stabilizes interactions with Trp286 in AChE .

- Mesuagenin C vs. A : While this compound targets cholinergic pathways, mesuagenin C mitigates oxidative stress-induced apoptosis via:

Broader Therapeutic Implications

- AChE Inhibitors : this compound and B are promising for AD but require optimization for bioavailability and blood-brain barrier penetration.

- Neuroprotectants : Mesuagenin C’s mitochondrial stabilization (Δψm maintenance) and anti-inflammatory effects (↓NF-κB, ↓IL-6/TNF-α) suggest utility in Parkinson’s and Huntington’s diseases .

Q & A

Q. What meta-analysis frameworks are recommended for integrating fragmented data on this compound’s bioactivity into a cohesive theoretical model?

- Methodology : Apply PRISMA guidelines for systematic literature reviews. Use random-effects models to aggregate heterogeneous data (e.g., IC values) and machine learning (e.g., random forests) to identify predictive variables. Address publication bias via funnel plots .

Methodological Best Practices

- Data Reproducibility : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) alongside publications. Reference Beilstein Journal guidelines for experimental rigor .

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address contradictory results iteratively .

- Interdisciplinary Collaboration : Partner with computational biologists for target prediction and clinical researchers for translational relevance. Use standardized ontologies (e.g., ChEBI, PubChem) for data interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.